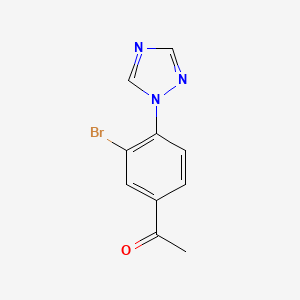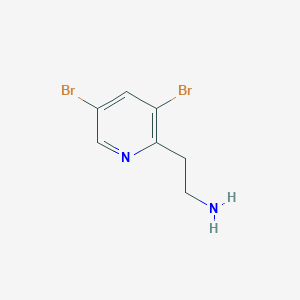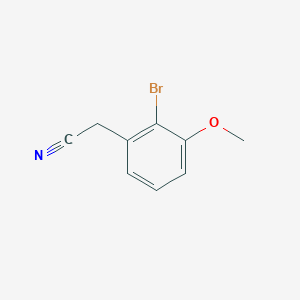
1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a chemical compound that features a bromine atom, a triazole ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Bromination: The starting material, 4-(1h-1,2,4-triazol-1-yl)phenyl ethanone, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反応の分析
Types of Reactions: 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products:
Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer cells.
Materials Science: The compound is used in the development of coordination complexes with transition metals, which have applications in catalysis and material design.
Biological Studies: It is employed in the study of enzyme inhibition and as a ligand in biochemical assays.
作用機序
The mechanism of action of 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can interact with the active sites of enzymes, inhibiting their activity.
Coordination Chemistry: The bromine and triazole groups can coordinate with metal ions, forming stable complexes that can be used in catalysis and material science.
類似化合物との比較
3-Bromo-1H-1,2,4-triazole: This compound shares the triazole ring and bromine atom but lacks the phenyl ethanone group.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: This compound has a similar triazole ring but features a carboxylic acid group instead of the ethanone group.
Uniqueness: 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is unique due to its combination of a bromine atom, triazole ring, and phenyl ethanone group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry.
特性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
1-[3-bromo-4-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)8-2-3-10(9(11)4-8)14-6-12-5-13-14/h2-6H,1H3 |
InChIキー |
SVVMENRUCIEPSW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=NC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)




![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)

![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)


![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)

![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxamide hydrochloride](/img/structure/B13555332.png)

